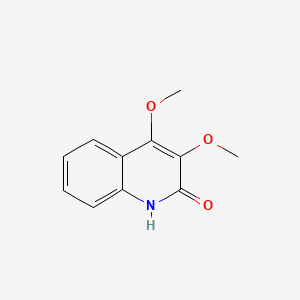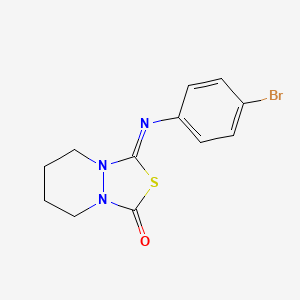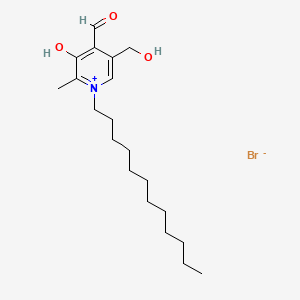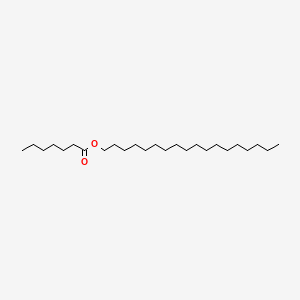
Octadecyl heptanoate
Overview
Description
Octadecyl heptanoate, also known as heptanoic acid octadecyl ester, is an organic compound with the molecular formula C25H50O2. It is an ester formed from the reaction between octadecanol (a fatty alcohol) and heptanoic acid (a fatty acid). This compound is commonly used in various industrial applications due to its unique properties, such as low volatility and solubility in organic solvents.
Mechanism of Action
Target of Action
Octadecyl heptanoate, also known as Stearyl heptanoate, is primarily used in the cosmetics industry as a skin conditioning agent . It is an ester of stearyl alcohol and heptanoic acid . The primary targets of this compound are the skin cells, where it functions to soften and smooth the skin .
Mode of Action
Stearyl heptanoate works by forming a barrier on the skin’s surface, which helps to hold in moisture, making the skin feel smooth and soft . It interacts with the skin cells, providing a layer of protection and hydration .
Biochemical Pathways
It is known that when metabolized, water-insoluble stearyl alkanoates yield stearyl alcohol and a corresponding fatty acid . This suggests that the compound may be involved in lipid metabolism pathways within the skin cells.
Pharmacokinetics
It is primarily applied topically and is intended to act at the site of application, with minimal absorption through the skin .
Result of Action
The primary result of Stearyl heptanoate’s action is the conditioning of the skin. It provides a smooth and soft feeling to the skin by forming a barrier that holds in moisture .
Biochemical Analysis
Biochemical Properties
Octadecyl heptanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is metabolized by esterases, which hydrolyze the ester bond to release octadecyl alcohol and heptanoic acid . These metabolites can further interact with other biomolecules. Octadecyl alcohol, for instance, can be involved in lipid metabolism and may interact with enzymes such as fatty acid synthase and acetyl-CoA carboxylase . The interactions of this compound with these enzymes are crucial for its role in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipid composition of cell membranes, which can alter membrane fluidity and signaling pathways . Additionally, this compound can modulate the expression of genes involved in lipid metabolism and inflammatory responses . These effects are essential for understanding how this compound impacts cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to lipid-binding proteins and enzymes, influencing their activity and stability . This compound can inhibit or activate enzymes involved in lipid metabolism, such as lipases and esterases . These interactions can lead to changes in gene expression, particularly genes related to lipid synthesis and degradation . Understanding these molecular mechanisms is crucial for elucidating the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under normal conditions but can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression . These temporal effects are essential for understanding the compound’s long-term impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance skin hydration and barrier function . At high doses, this compound can cause adverse effects, including skin irritation and inflammation . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is hydrolyzed by esterases to release octadecyl alcohol and heptanoic acid . Octadecyl alcohol can be further metabolized by enzymes involved in fatty acid oxidation and synthesis . These metabolic pathways are essential for understanding how this compound is processed within the body and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with lipid transporters and binding proteins . It can be incorporated into cell membranes and lipid droplets, influencing its localization and accumulation . These interactions are crucial for understanding how this compound is distributed within the body and its effects on cellular function.
Subcellular Localization
This compound is primarily localized in the lipid-rich regions of cells, such as cell membranes and lipid droplets . It can also be found in the endoplasmic reticulum and Golgi apparatus, where it may influence lipid synthesis and transport . The subcellular localization of this compound is essential for understanding its role in cellular processes and its overall impact on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl heptanoate is typically synthesized through an esterification reaction between octadecanol and heptanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of octadecanol and heptanoic acid in the presence of a catalyst. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. The crude ester is then purified through distillation or recrystallization to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids and other oxidation products.
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octadecanol and heptanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Octadecanol.
Hydrolysis: Octadecanol and heptanoic acid.
Scientific Research Applications
Octadecyl heptanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: this compound is used in the preparation of lipid-based formulations for drug delivery systems.
Medicine: It is utilized in the formulation of topical creams and ointments due to its emollient properties.
Industry: this compound is employed as a lubricant, plasticizer, and surfactant in various industrial processes.
Comparison with Similar Compounds
Stearyl heptanoate: An ester of stearyl alcohol and heptanoic acid, similar in structure and properties to octadecyl heptanoate.
Cetyl heptanoate: An ester of cetyl alcohol and heptanoic acid, used in similar applications as this compound.
Hexadecyl heptanoate: An ester of hexadecyl alcohol and heptanoic acid, also used in cosmetics and industrial applications.
Uniqueness: this compound is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient and penetration enhancer in pharmaceutical and cosmetic formulations.
Properties
IUPAC Name |
octadecyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24-27-25(26)23-21-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZKZVAJTXGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9070379 | |
| Record name | Octadecyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9070379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66009-41-4 | |
| Record name | Stearyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66009-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066009414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9070379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M4UGL1NCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


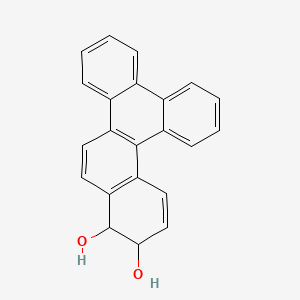
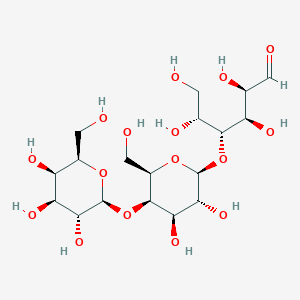

![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)
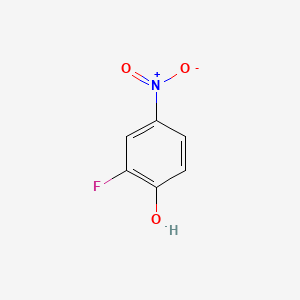

![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)
